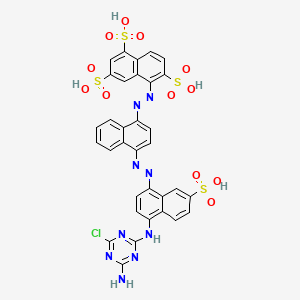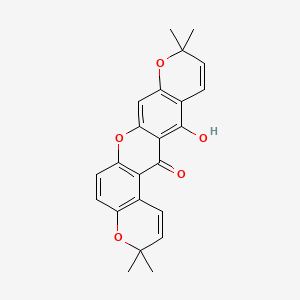
Thwaitesixanthone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thwaitesixanthone is a naturally occurring xanthone compound isolated from the bark and timber of Calophyllum thwaitesii, a tree species belonging to the Clusiaceae family . Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: Thwaitesixanthone can be synthesized through structural modification of xanthone derivatives. One common method involves the acetylation of xanthone derivatives using acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, yielding this compound monoacetate as a yellow amorphous powder .
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the bark and timber of Calophyllum thwaitesii. The extraction process includes solvent extraction using solvents like methanol and ethyl acetate, followed by purification through column chromatography .
化学反应分析
Types of Reactions: Thwaitesixanthone undergoes various chemical reactions, including:
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or methoxy groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Methoxy or hydroxyl-substituted xanthones.
科学研究应用
作用机制
Thwaitesixanthone exerts its biological effects through multiple mechanisms:
Cytotoxicity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the synthesis of essential proteins.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
相似化合物的比较
Thwaitesixanthone is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
Caloxanthone B: Exhibits high cytotoxic activity against stomach cancer cells.
Xanthochymone B: Shows potent cytotoxic activity against colorectal cancer cells.
1,3,5,6-Tetrahydroxyxanthone: Known for its antioxidant properties.
Dombakinaxanthone: Demonstrates antimicrobial and anti-inflammatory activities.
属性
CAS 编号 |
55785-61-0 |
|---|---|
分子式 |
C23H20O5 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
22-hydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,10,14,16(21),19-octaen-2-one |
InChI |
InChI=1S/C23H20O5/c1-22(2)9-7-12-14(27-22)5-6-15-18(12)21(25)19-17(26-15)11-16-13(20(19)24)8-10-23(3,4)28-16/h5-11,24H,1-4H3 |
InChI 键 |
CGUOCNBOCVGVNB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2=C(O1)C=CC3=C2C(=O)C4=C(C5=C(C=C4O3)OC(C=C5)(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


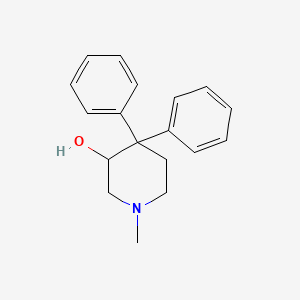



![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)



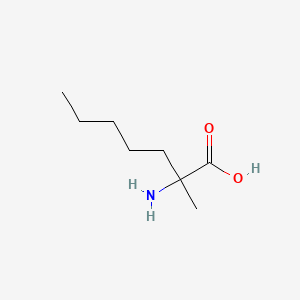
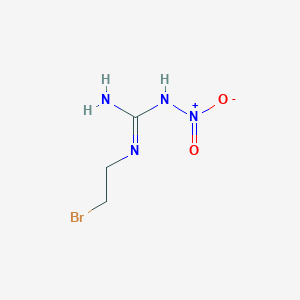
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)


